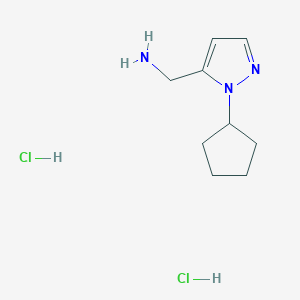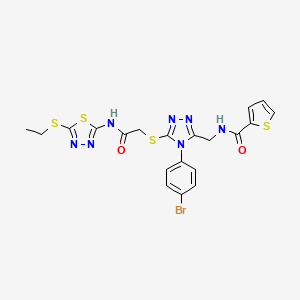
1-(Bromomethyl)-3-(propan-2-yloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-3-(propan-2-yloxy)benzene, also known as BMOP, is an organic compound that has been extensively studied due to its potential applications in a variety of scientific fields. BMOP is a colorless, water-soluble liquid with a boiling point of 243°C and a density of 1.20 g/mL. It is a versatile compound with a wide range of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent for a variety of organic compounds. In addition, BMOP has been studied for its potential use in the medical field as an anti-inflammatory agent and as an agent for treating cancer.
Aplicaciones Científicas De Investigación
Synthesis of Benzamide Derivatives : This compound is involved in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives are of interest due to their biological activities, including acting as CCR5 antagonists (Bi, 2015).
Polymer Synthesis : It is used as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to the creation of polymers like poly(p-phenylene) with various side chains. These polymers have high solubility in organic solvents and are characterized by various analytical techniques (Cianga, Hepuzer, & Yagcı, 2002).
X-Ray Structure Determination : The compound aids in studying the structures of benzene derivatives. Analysis of such structures helps in understanding interactions like C–H···Br and C–Br···π, crucial for the packing of these compounds (Jones, Kuś, & Dix, 2012).
Preparation of Solvates : It's used in the preparation of solvates like 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, with the crystal structures of these solvates analyzed by X-ray diffraction. This helps in understanding molecular conformation and reactivity (Szlachcic, Migda, & Stadnicka, 2007).
Electrochemical Studies : The electrochemical reduction of this compound in the presence of other chemicals, like hydroquinone, leads to paired green electro-synthesis. Such reactions have implications in creating products with high yield and selectivity (Habibi, Pakravan, & Nematollahi, 2014).
Synthesis of Ferrocene Compounds : This compound is utilized in the synthesis of ethynylferrocene compounds. The structures of these compounds and their electrochemical properties are studied, indicating potential applications in electronic materials (Fink et al., 1997).
Propiedades
IUPAC Name |
1-(bromomethyl)-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDVZGFLGMXKRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184970-27-2 |
Source


|
| Record name | 1-(bromomethyl)-3-(propan-2-yloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-Nitro-4-(trifluoromethyl)phenyl]piperazino}ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2405769.png)

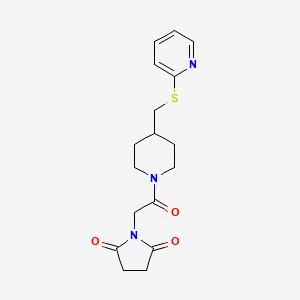
![5-[1-(2-chlorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2405773.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(4-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2405774.png)
![Oxiran-2-yl-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]methanone](/img/structure/B2405775.png)
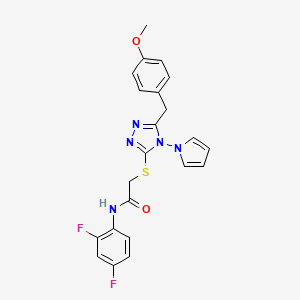
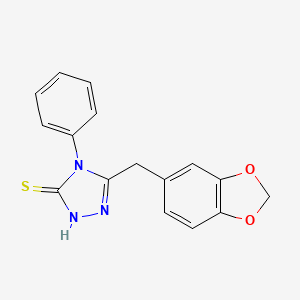
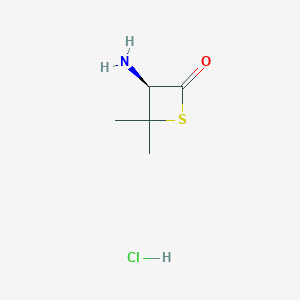
![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2405782.png)

